molecular formula C21H19N3O3S B11602497 (5Z)-5-(2-ethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-34-1

(5Z)-5-(2-ethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11602497
CAS No.: 606954-34-1
M. Wt: 393.5 g/mol
InChI Key: POLORKNJPHGGQJ-AQTBWJFISA-N
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Preparation Methods

The synthesis of SALOR-INT L364509-1EA involves several steps, typically starting with the preparation of the thiazole and triazole rings, followed by their fusion to form the final compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these laboratory procedures while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

SALOR-INT L364509-1EA undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

SALOR-INT L364509-1EA has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including drug development and pharmacological studies.

    Industry: SALOR-INT L364509-1EA is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of SALOR-INT L364509-1EA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

SALOR-INT L364509-1EA can be compared with other similar compounds, such as:

The uniqueness of SALOR-INT L364509-1EA lies in its specific substituents and the resulting properties, making it valuable for particular research and industrial applications.

Biological Activity

(5Z)-5-(2-ethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by research findings.

Structural Characteristics

The compound has a molecular formula of C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S and a molecular weight of approximately 393.47 g/mol. Its complex structure includes thiazole and triazole rings which are known to impart various biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzaldehyde derivatives with thiazole and triazole precursors. The reaction conditions often include solvents such as ethanol or methanol and may require catalysts to enhance yield.

Biological Activity Overview

Research indicates that compounds with thiazole and triazole moieties exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that thiazole and triazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives similar to the compound have shown effectiveness against various pathogens, including resistant strains.
  • Anticancer Properties : Compounds containing thiazole and triazole rings have been reported to inhibit cancer cell proliferation in vitro. For example, studies on structurally related compounds have shown promising results against breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines with IC50 values in the low micromolar range.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis.

Antimicrobial Activity

A study conducted on a series of thiazole derivatives revealed that compounds similar to this compound exhibited minimal inhibitory concentrations (MICs) below 50 μg/mL against several bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro assays showed that the compound significantly inhibited cell growth in human gastric cancer (NUGC-3) cell lines. The mechanism was attributed to the induction of apoptosis mediated through the activation of caspase pathways .

Cell LineIC50 (μM)Mechanism
MDA-MB-2313.5Apoptosis via caspase activation
SK-Hep-15.0Cell cycle arrest
NUGC-34.0Induction of apoptosis

Properties

CAS No.

606954-34-1

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O3S/c1-3-26-16-11-9-14(10-12-16)19-22-21-24(23-19)20(25)18(28-21)13-15-7-5-6-8-17(15)27-4-2/h5-13H,3-4H2,1-2H3/b18-13-

InChI Key

POLORKNJPHGGQJ-AQTBWJFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OCC)SC3=N2

Origin of Product

United States

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